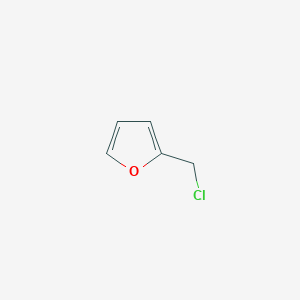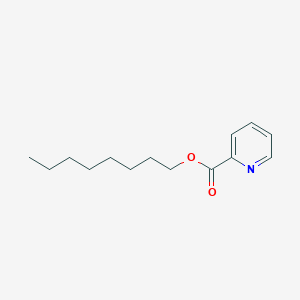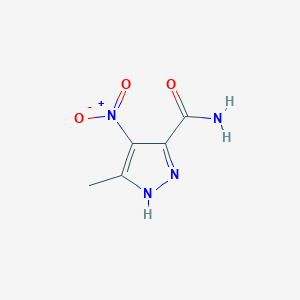![molecular formula C14H18O6 B1296071 Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 843-59-4](/img/structure/B1296071.png)
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate
Descripción general
Descripción
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate is a compound that can be considered a functionalized building block for supramolecular chemistry. It is closely related to the compounds discussed in the provided papers, which include various bicyclic and tricyclic structures with carboxylate groups. These compounds are of interest due to their potential applications in the synthesis of more complex molecular assemblies and their relevance in the study of crystal structures and molecular interactions .
Synthesis Analysis
The synthesis of related compounds involves the formation of bicyclic and tricyclic structures with carboxylate ester groups. For instance, the synthesis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters is described, which are analogs to the compound of interest . Another related synthesis involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate to produce diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate . These syntheses typically involve multistep reactions, including cyclization steps that are often catalyzed by transition metals such as palladium chloride .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple ring systems and functional groups that can participate in hydrogen bonding and other non-covalent interactions. The crystal structure of the racemic dialkyl 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylates reveals heterochiral H-bonded zigzag tape and molecular 'brick wall' motifs . Similarly, the molecular and crystalline structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was determined by X-ray analysis, highlighting the importance of non-covalent interactions in the solid state .
Chemical Reactions Analysis
The chemical reactions involving these compounds are typically centered around the functional groups present in the molecules. For example, the partial de-ethoxycarbonylation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate upon distillation indicates the reactivity of the ester groups under certain conditions . The synthesis processes also suggest that the carboxylate ester groups can be involved in intramolecular cyclization reactions, which are key steps in the formation of the bicyclic and tricyclic structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties are likely to include solubility in organic solvents, reactivity of the ester groups, and the ability to form stable crystal structures through non-covalent interactions such as hydrogen bonding. The presence of multiple chiral centers in these molecules also suggests that they may exhibit optical activity, which can be explored through techniques such as circular dichroism .
Aplicaciones Científicas De Investigación
-
General Information
-
Scientific Field
-
Application
-
Chemical Synthesis
-
Pharmacokinetics
-
Safety Information
-
Chemical Synthesis
-
Pharmacokinetics
-
Safety Information
Safety And Hazards
Propiedades
IUPAC Name |
diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-3-19-11(17)13-5-6-14(8-9(13)15,10(16)7-13)12(18)20-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZQKZRZQCGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1=O)(C(=O)C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306424 | |
| Record name | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
CAS RN |
843-59-4 | |
| Record name | 843-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





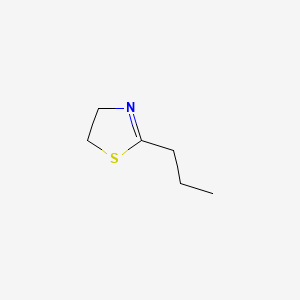

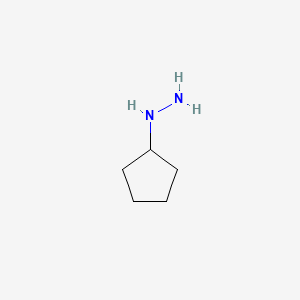

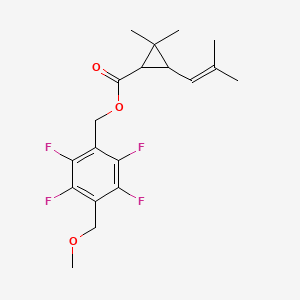
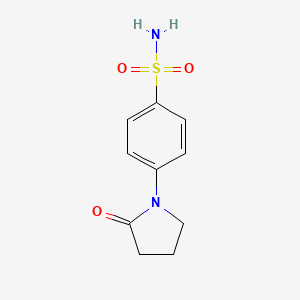
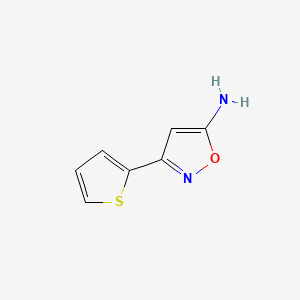
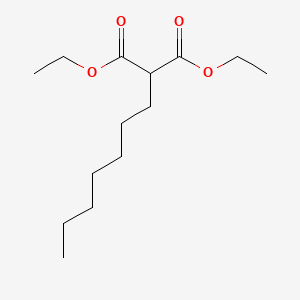
![[1,2,3]Triazolo[1,5-a]pyridine](/img/structure/B1296001.png)
